2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes a diazaspiro nonane ring system substituted with a dichlorophenylmethyl group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves multiple steps, starting with the preparation of the spiro nonane ring system. One common approach is to use a cyclization reaction involving a suitable diamine and a dichlorophenylmethyl halide under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted spiro compounds.
Scientific Research Applications
2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride: A similar spiro compound with a methyl group instead of a dichlorophenyl group.
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride: Another spiro compound with a methyl group at a different position.
Uniqueness
2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activities compared to its methyl-substituted counterparts.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[3.5]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2.2ClH/c15-12-2-1-11(7-13(12)16)8-18-9-14(10-18)3-5-17-6-4-14;;/h1-2,7,17H,3-6,8-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDUAFAVYAZCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)CC3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl4N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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